molecular formula C16H21BrN4O2 B13561002 Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13561002
M. Wt: 381.27 g/mol
InChI Key: ULZORWHPRSHSJA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a bromobenzotriazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The bromobenzotriazole moiety is then attached through a substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzotriazole moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzotriazole moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the bromobenzotriazole moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H21BrN4O2

Molecular Weight

381.27 g/mol

IUPAC Name

tert-butyl 4-(6-bromobenzotriazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-12(7-9-20)21-14-10-11(17)4-5-13(14)18-19-21/h4-5,10,12H,6-9H2,1-3H3

InChI Key

ULZORWHPRSHSJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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